molecular formula C16H11ClN2O4S B2738713 4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate CAS No. 1375224-15-9

4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate

Cat. No.: B2738713
CAS No.: 1375224-15-9
M. Wt: 362.78
InChI Key: GDJQSCXIZOZSFJ-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate is a complex organic compound that features both pyridine and sulfonate functional groups

Preparation Methods

The synthesis of 4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-pyridin-2-yloxyphenyl) 6-chloropyridine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S/c17-15-9-8-14(11-19-15)24(20,21)23-13-6-4-12(5-7-13)22-16-3-1-2-10-18-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJQSCXIZOZSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)OS(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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